molecular formula C9H12O2S B1323919 5-(3-Thienyl)pentanoic acid CAS No. 20906-04-1

5-(3-Thienyl)pentanoic acid

Cat. No. B1323919
CAS RN: 20906-04-1
M. Wt: 184.26 g/mol
InChI Key: GETZXRCCRPQLSL-UHFFFAOYSA-N
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Patent
US09181196B2

Procedure details

3.3 g of the cis and trans mixture of 5-(thiophen-3-yl)-pent-4-enoic acid prepared in example 9a are solubilized in absolute ethanol (50 mL). The compound is then submitted to an hydrogenation reaction with hydrogen (3 atm of H2) on Pd/C 10% (180 mg) carried out at room temperature for a time of 18 hours. The reaction mixture is then filtered on celite and washed with methanol (3×10 mL). The solvent is removed under vacuum, obtaining 2.6 g of the 5-(thiophen-3-yl)-pentanoic acid (yield 80%). Rf=0.35 (ligroin/ethyl acetate 6/4 volume/volume); 1H NMR (CDCl3) δ (ppm): 8.35 (s, 1H, OH broad), 7.24 (m, 1H, ArH), 6.93 (m, 2H, ArH), 2.66 (m, 2H, CH2), 2.38 (m, 2H, CH2), 1.69 (m, 4H, CH2); 13C NMR (CDCl3) δ (ppm): 179.8, 142.3, 128.2, 125.3, 120.1, 33.9, 29.9, 24.4; FT-IR (film) νmax: 2944.3, 2865.4, 1692.9, 1462.7, 1425.3, 1307.6, 1258.2, 1212.9, 1190.2, 930.2, 750.8, 592.0 cm−1.
Name
5-(thiophen-3-yl)-pent-4-enoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]=[CH:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:2]1.[H][H]>C(O)C>[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:2]1

Inputs

Step One
Name
5-(thiophen-3-yl)-pent-4-enoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)C=CCCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
carried out at room temperature for a time of 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered on celite
WASH
Type
WASH
Details
washed with methanol (3×10 mL)
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.